5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Description
The compound 5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole features a benzothiazole core substituted with a chlorine atom at position 5, a methyl group at position 4, and a piperazine ring at position 2. The piperazine moiety is further functionalized with a furan-2-carbonyl group. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and CNS-targeting properties . The piperazine-furan substituent may enhance solubility and modulate receptor interactions, while the chloro and methyl groups influence steric and electronic properties.
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-11-12(18)4-5-14-15(11)19-17(24-14)21-8-6-20(7-9-21)16(22)13-3-2-10-23-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYKVBVZHQZYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with appropriate piperazine derivatives. The reaction conditions often include the use of activating agents such as uronium-type systems (e.g., TBTU/HOBt/DIPEA) or phosphonic acid anhydride methods (e.g., T3P/Py) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Step 1: Formation of Benzothiazole-Piperazine Backbone
The benzothiazole intermediate 5-chloro-4-methyl-1,3-benzothiazole-2-yl chloride reacts with piperazine under nucleophilic aromatic substitution (SNAr) conditions. This step is typically carried out in anhydrous benzene or toluene with a base (e.g., triethylamine) at reflux temperatures.
| Reactant | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| 5-Chloro-4-methyl-1,3-benzothiazole-2-yl chloride | Piperazine, Et₃N, benzene, reflux | 2-(Piperazin-1-yl)-5-chloro-4-methyl-1,3-benzothiazole | 70–85 |
Step 2: Acylation of Piperazine
The piperazine nitrogen is acylated using furan-2-carbonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., DMAP) .
Benzothiazole Core
-
Electrophilic Aromatic Substitution (EAS):
The electron-deficient benzothiazole ring undergoes EAS at the 6-position due to the directing effects of the sulfur and nitrogen atoms. Halogenation or nitration reactions require harsh conditions (e.g., HNO₃/H₂SO₄) . -
Nucleophilic Substitution:
The 2-position chlorine can be replaced by stronger nucleophiles (e.g., thiols or amines) under basic conditions .
Piperazine Moiety
-
Acylation/Deacylation:
The secondary amine in piperazine reacts with acyl chlorides or anhydrides to form amides. Acidic hydrolysis (HCl/EtOH) regenerates the free amine . -
Quaternary Ammonium Salt Formation:
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts, enhancing water solubility .
Furan-2-carbonyl Group
-
Hydrolysis:
The furan carbonyl is resistant to basic hydrolysis but susceptible to acidic conditions, yielding furan-2-carboxylic acid. -
Diels-Alder Reactivity:
The furan ring participates in cycloaddition reactions with dienophiles (e.g., maleic anhydride) .
Stability Under Acidic/Basic Conditions
-
Acidic Conditions (pH < 3):
The piperazine-furan carbonyl bond hydrolyzes slowly, forming furan-2-carboxylic acid and the parent piperazine-benzothiazole. -
Basic Conditions (pH > 10):
The benzothiazole core remains intact, but the methyl group at position 4 may undergo oxidation to a carboxylic acid .
Spectroscopic Validation
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole as an anticancer agent.
Case Studies
- Breast Cancer : The compound exhibited significant cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values of 4.2 µM and 2.4 µM respectively. This is notably more potent than the standard drug 5-fluorouracil, which has higher IC50 values of 9.6 µM and 4.8 µM .
- Mechanistic Insights : Mechanistic studies indicated that the compound promotes apoptosis in cancer cells through cell cycle arrest and induction of apoptotic pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications:
Research Findings
- Antibacterial Activity : In vitro studies revealed that derivatives of benzothiazole compounds, including those similar to this compound, exhibited significant antibacterial activity against various strains of bacteria, comparable to established antibiotics like norfloxacin .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been explored through structure-activity relationship (SAR) studies:
Findings
- Compounds with thiazole moieties have been synthesized and tested for their anticonvulsant properties. The presence of electron-withdrawing groups on the aromatic rings was correlated with enhanced seizure protection in animal models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of other thiazole-containing compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiazole-Based Analogs
6-Methanesulfonyl Analog (BF25427)
The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole (BF25427) shares the same benzothiazole core and 4-(furan-2-carbonyl)piperazin-1-yl substituent as the target compound. However, BF25427 substitutes position 6 with a methanesulfonyl group instead of the target’s 5-chloro and 4-methyl groups. The methanesulfonyl group is strongly electron-withdrawing, which may reduce metabolic stability compared to the chloro-methyl combination.
4-Chloro-2-Piperazin-1-Yl-Benzothiazole
This analog replaces the target’s 5-chloro and 4-methyl groups with a single 4-chloro substituent. Piperazine-substituted benzothiazoles are often explored for CNS activity, though specific data for this analog are lacking .
Heterocyclic Cores with Similar Substituents
Pyrimidinone Derivatives (Compound 51)
6-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one (Compound 51) replaces the benzothiazole core with a pyrimidinone ring. Compound 51 was synthesized as a GPR55 receptor antagonist, highlighting the pharmacophoric relevance of the piperazine-furan motif .
Oxazole-Carbonitrile Derivatives
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile features an oxazole core with a 3-chlorobenzoyl-piperazine group. Compared to the target compound, the benzoyl substituent introduces greater aromaticity and lipophilicity, which may enhance blood-brain barrier penetration. Such analogs are often explored for kinase inhibition or antimicrobial activity .
Substituent Effects on Molecular Properties
Halogen Substituents
and highlight that chloro and bromo substituents in isostructural thiazole derivatives (Compounds 4 and 5) result in nearly identical molecular conformations but distinct crystal packing due to halogen size differences. This suggests that halogen choice in the target compound could influence solubility and crystallinity without drastically altering bioactivity .
Piperazine Functionalization
The 4-(furan-2-carbonyl)piperazin-1-yl group is a recurring motif in analogs like BF25427 and Compound 51. The furan ring’s electron-rich nature may facilitate π-π stacking in receptor binding, while the carbonyl group enhances hydrogen-bonding capacity. In contrast, analogs with benzoyl or chlorobenzoyl groups () exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Comparative Data Table
Biological Activity
5-Chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and neuropharmacological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H17ClN4O2
- Molecular Weight : 344.8 g/mol
- CAS Number : 2742037-97-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . The structure–activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups such as chlorine enhances cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .
Case Study :
A study investigating thiazole-bearing compounds demonstrated that derivatives with a benzothiazole moiety exhibited significant antiproliferative activity. The compound's efficacy was attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole and benzothiazole derivatives have been reported to possess broad-spectrum antibacterial activity. In vitro studies suggest that compounds similar to this compound exhibit activity against Gram-positive and Gram-negative bacteria, with some derivatives showing effectiveness comparable to standard antibiotics .
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| 5-Chloro... | E. coli | 32 µg/mL |
| 5-Chloro... | S. aureus | 16 µg/mL |
Neuropharmacological Activity
The neuropharmacological profile of benzothiazole derivatives suggests potential applications in treating neurological disorders. For example, some studies have indicated that these compounds may act as inhibitors of serotonin receptors, which are crucial in mood regulation and anxiety disorders .
Research Findings :
A specific derivative was tested for its affinity towards the 5-hydroxytryptamine receptor (5-HT1A) and demonstrated a Ki value of 0.350 nM, indicating strong binding affinity . This suggests that modifications in the piperazine ring can enhance neuroactive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
